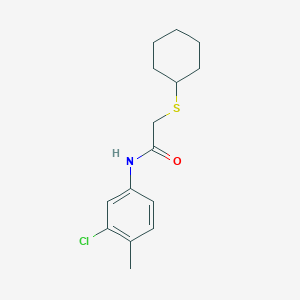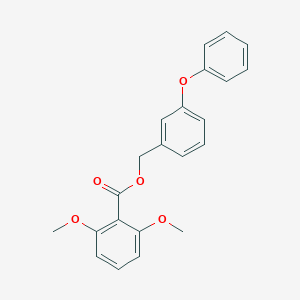![molecular formula C11H12ClN3S B255470 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The exact mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its antifungal and antitumor effects by inhibiting the synthesis of ergosterol and DNA, respectively. It also acts as a photosynthesis inhibitor in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has no significant toxic effects on human cells. However, it has been found to induce oxidative stress and apoptosis in cancer cells. It also affects the growth and development of plants by inhibiting photosynthesis and inducing oxidative stress.
実験室実験の利点と制限
One of the major advantages of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is its broad-spectrum activity against various fungal and tumor cells. It is also relatively easy to synthesize and has a low cost of production. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for the research and development of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole. One area of interest is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the investigation of its potential applications in other fields such as material science and biotechnology. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity to non-target organisms.
Conclusion:
In conclusion, 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has shown broad-spectrum activity against various fungal and tumor cells. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action. Further research is needed to fully explore its potential applications and to optimize its synthesis method.
合成法
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole can be achieved through various methods such as the reaction of 3-chlorobenzyl chloride with thiosemicarbazide followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3-chlorobenzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base. Both methods yield the desired product in good to excellent yields.
科学的研究の応用
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an antifungal and antitumor agent. In agriculture, it has been investigated as a pesticide and herbicide. In material science, it has been explored for its potential use in the development of organic light-emitting diodes and other electronic devices.
特性
製品名 |
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole |
|---|---|
分子式 |
C11H12ClN3S |
分子量 |
253.75 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChIキー |
SXRHGMNJHQUPMA-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
正規SMILES |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)